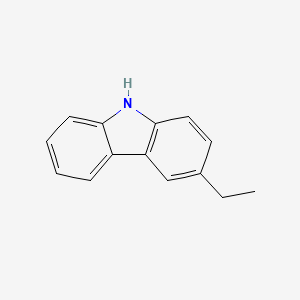

3-Ethylcarbazole

Descripción general

Descripción

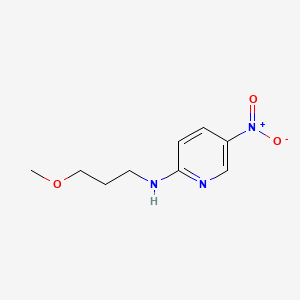

3-Ethylcarbazole is a heterocyclic organic compound that belongs to the carbazole family. It is a yellow crystalline powder that has a strong odor and is insoluble in water. It is commonly used in the field of organic chemistry due to its unique properties, such as its high thermal stability and its ability to form stable complexes with metal ions.

Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of 3-ethyl-9H-carbazole:

Antioxidant Properties

3-Ethylcarbazole has been studied for its antioxidant properties, which are crucial in preventing oxidative stress that can lead to various diseases. The presence of an ethyl substituent has been shown to influence these properties .

Crystallography

The compound is used in crystallographic studies to grow quality single crystals, which are essential for X-ray diffraction methods to determine the structure of materials .

Antimicrobial Activities

Derivatives of 3-ethyl-9H-carbazole have been synthesized and tested for their antimicrobial activities, showing potential as therapeutic agents against various pathogens .

Electrical and Electrochemical Properties

Polycarbazole and its derivatives, including those based on 3-ethylcarbazole, exhibit excellent electrical and electrochemical properties. These make them suitable for applications in electronics and energy storage devices .

Pharmaceutical Research

Carbazole derivatives have been explored for their potential pharmaceutical applications, including as antibacterial agents against Gram-positive bacteria .

Electropolymerization

The electropolymerization of carbazole derivatives is a significant area of research. Polycarbazole and its derivatives have applications in biosensors, corrosion inhibition, supercapacitors, batteries, fuel cells, solar cells, light-emitting diodes (LEDs), and organic light-emitting diodes (OLEDs) .

Mecanismo De Acción

Target of Action

The primary target of 3-ethyl-9H-carbazole, also known as 3-Ethylcarbazole, is the p53 pathway in human melanoma cells . The p53 protein is a major tumor suppressor that is frequently mutated in many cancers . In the context of melanoma, up to 84% of human melanomas harbor wild-type p53, making it an ideal target for melanoma therapy .

Mode of Action

3-Ethylcarbazole interacts with its target, the p53 pathway, by enhancing the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . This interaction leads to the reactivation of the p53 pathway . Importantly, the knockdown or deletion of p53 in these cells counteracts the apoptosis and senescence induced by 3-Ethylcarbazole .

Biochemical Pathways

The activation of the p53 signaling pathway is a notable biochemical pathway affected by 3-Ethylcarbazole . This compound also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) . The treatment with either a p38-MAPK or a JNK inhibitor rescues the cell growth inhibition elicited by 3-Ethylcarbazole .

Pharmacokinetics

The compound’s strong inhibitory activity against the growth of braf-mutated and braf-wild-type melanoma cells suggests that it may have favorable bioavailability .

Result of Action

The result of 3-Ethylcarbazole’s action is the induction of apoptosis and senescence in melanoma cells through the activation of the p53 pathway . This leads to a significant and selective suppression of the growth of melanoma cells without affecting normal human melanocytes .

Propiedades

IUPAC Name |

3-ethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMRXHOKZAERIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5599-49-5 | |

| Record name | 5599-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)